5-Chloro-7-methylpyrido[3,4-B]pyrazine
Description
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-7-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3 |
InChI Key |
PKLMOWXNKLJSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 5-chloro-7-methylpyrido[3,4-B]pyrazine typically starts from suitably substituted pyridine or pyrazine precursors, involving condensation, halogenation, and cyclization steps to construct the fused pyrido[3,4-B]pyrazine core. The key steps include:
- Cyclization of diamino-pyridine derivatives with glyoxal to form the pyrazine ring.
- Selective chlorination at the 5-position .
- Methylation at the 7-position .
This approach is supported by protocols involving reflux in ethanol and purification by column chromatography, yielding the target compound with high purity and confirmed by mass spectrometry.
Stepwise Synthesis Protocol
A detailed multi-step synthesis protocol for 5-chloro-7-methylpyrido[3,4-B]pyrazine is as follows:
| Step | Reagents & Conditions | Description | Yield & Characterization |
|---|---|---|---|
| Step c | 2-chloro-6-methylpyridine-3,4-diamine (0.49 g, 3.1 mmol), 40% aqueous glyoxal (2.0 mL, 12 mmol), EtOH, reflux 16 h | Cyclization to form the fused pyrido[3,4-B]pyrazine ring | Purification by silica gel chromatography; MS (ES) m/z calcd for C8H7ClN3 [M+H]+ 180.0, found 180.1 |
| Step d | 5-chloro-7-methylpyrido[3,4-B]pyrazine (200 mg, 1.0 mmol), boronate derivative (350 mg, 1.0 mmol), MeCN, AcOH, 30 min | Amination via coupling with boronate ester | Purified by chromatography; MS (ES) m/z calcd 487.2, found 487.2 |
| Step e | Coupling of amine intermediate with 6-chloro-2-methoxynicotinaldehyde, K3PO4, Pd(PPh3)4 catalyst, 1,4-dioxane/H2O, 90 °C, 3 h | Suzuki-Miyaura cross-coupling to extend the molecule | Purified by chromatography; MS (ES) m/z calcd 496.2, found 496.2 |
This protocol highlights the use of palladium-catalyzed cross-coupling reactions and typical purification techniques such as silica gel chromatography and preparative HPLC.
Catalytic Coupling Conditions
The preparation of 5-chloro-7-methylpyrido[3,4-B]pyrazine derivatives often involves palladium-catalyzed coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Typical conditions include:
| Catalyst | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Pd(PPh3)4 | Cs2CO3 or K3PO4 | Aqueous 1,4-dioxane or MeCN | 90–120 °C | Efficient coupling with boronic acids/esters |
| PEPPSI catalyst | KOH | Aqueous dimethoxyethane (DME) with ethanol | Mild heating | Alternative catalyst system for coupling |
These conditions provide high yields and selectivity in forming C-N and C-C bonds on the pyrido[3,4-B]pyrazine scaffold.
Halogenation and Functionalization Strategies
Selective halogenation at the 5-position (chlorination) is critical for subsequent functionalization. Literature describes:
- Use of electrophilic chlorinating agents on the pyrazine ring.
- Protection-group strategies to direct halogenation.
- Subsequent metalation and electrophilic trapping for further substitution at other positions (e.g., C-7 methylation).
Vectorial functionalization approaches allow elaboration at multiple sites, employing:
- TMPMgCl·LiCl (a magnesium amide base) for selective metalation.
- Tandem borylation and Suzuki-Miyaura cross-coupling for C-3 substitution.
- Buchwald-Hartwig amination for C-5 amination.
Comparative Data Table of Key Preparation Steps
Research Findings and Analytical Data
- Mass Spectrometry (MS): The compound 5-chloro-7-methylpyrido[3,4-B]pyrazine shows a molecular ion peak at m/z 180.0 [M+H]+, confirming the molecular formula C8H7ClN3.
- NMR Spectroscopy: Proton NMR data from extended derivatives confirm substitution patterns consistent with the proposed structures.
- Purification: Silica gel column chromatography and preparative HPLC are effective for isolating pure compounds.
- Catalyst Efficiency: Pd(PPh3)4 is a preferred catalyst for cross-coupling steps, providing good yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylpyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-7-methylpyrido[3,4-B]pyrazine.
Substitution: Formation of 5-substituted-7-methylpyrido[3,4-B]pyrazine derivatives.
Scientific Research Applications
5-Chloro-7-methylpyrido[3,4-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways such as the Ras/Erk or PI3K/Akt pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of 5-Chloro-7-methylpyrido[3,4-b]pyrazine include:
Key Observations :
- Electron-Withdrawing Effects: Chlorine substituents increase electron deficiency, enhancing suitability for charge-transfer applications. For example, pyrido[3,4-b]pyrazine-based polymers exhibit reduced bandgaps (e.g., 0.56–0.73 eV) compared to quinoxaline analogs .
- Steric and Solubility Effects : Methyl groups (e.g., in 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine) improve solubility in organic solvents while minimally affecting electronic properties .
- Positional Influence : Substituent position dictates reactivity. For instance, 2-Chloropyrido[3,4-b]pyrazine undergoes palladium-catalyzed couplings, while 5,7-dichloro derivatives are used in kinase inhibitor synthesis .
Physicochemical and Energetic Properties
- Thermal Stability: Nitro- and nitramino-substituted pyrazine derivatives (e.g., furazano[3,4-b]pyrazine salts) exhibit high thermal stability (>200°C) and detonation velocities (8,921–9,413 m/s), comparable to RDX . While 5-Chloro-7-methylpyrido[3,4-b]pyrazine lacks direct energetic data, its chloro-methyl substituents likely reduce sensitivity compared to nitro groups .
- Crystal Packing: In furazano[3,4-b]pyrazine derivatives, hydrogen bonding and π–π interactions contribute to high densities (1.85 g/cm³) and mechanical stability . Methyl groups in 5-Chloro-7-methylpyrido[3,4-b]pyrazine may disrupt packing, lowering density but improving processability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
